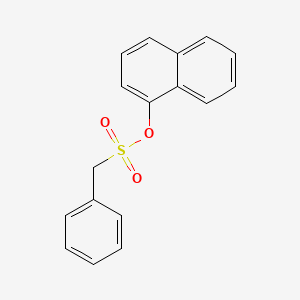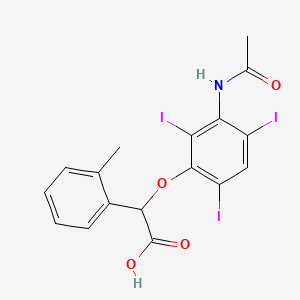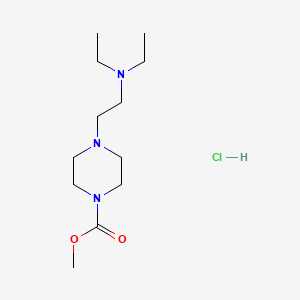
Tetrahydro-2-(bis(2-chloroethyl)amino)-5-methyl-2H-1,3,2-oxazaphosphorine 2-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetrahydro-2-(bis(2-chloroethyl)amino)-5-methyl-2H-1,3,2-oxazaphosphorine 2-oxide involves the reaction of 2-chloroethylamine hydrochloride with phosphorus oxychloride, followed by the addition of 3-methyl-1,3-propanediol. The reaction is typically carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the quality and yield of the product. The reaction conditions are optimized to ensure the efficient production of the compound while minimizing impurities .
Chemical Reactions Analysis
Types of Reactions
Tetrahydro-2-(bis(2-chloroethyl)amino)-5-methyl-2H-1,3,2-oxazaphosphorine 2-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form active metabolites.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The chloroethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various metabolites and derivatives that retain the core structure of the original compound. These products often exhibit different biological activities and are studied for their potential therapeutic applications .
Scientific Research Applications
Tetrahydro-2-(bis(2-chloroethyl)amino)-5-methyl-2H-1,3,2-oxazaphosphorine 2-oxide has a wide range of scientific research applications:
Chemistry: Used as a model compound in studying alkylating agents and their mechanisms.
Biology: Studied for its effects on cellular processes and DNA interactions.
Medicine: Widely used in chemotherapy for treating cancers such as lymphoma, leukemia, and breast cancer.
Industry: Employed in the production of pharmaceuticals and as a research tool in drug development.
Mechanism of Action
The mechanism of action of Tetrahydro-2-(bis(2-chloroethyl)amino)-5-methyl-2H-1,3,2-oxazaphosphorine 2-oxide involves the formation of active metabolites that alkylate DNA. This alkylation leads to the formation of cross-links between DNA strands, preventing their separation and thereby inhibiting DNA replication and RNA transcription. The compound primarily targets rapidly dividing cells, making it effective against cancer cells .
Comparison with Similar Compounds
Similar Compounds
Ifosfamide: Another alkylating agent with a similar structure and mechanism of action.
Melphalan: An alkylating agent used in the treatment of multiple myeloma.
Chlorambucil: Used in the treatment of chronic lymphocytic leukemia.
Uniqueness
Tetrahydro-2-(bis(2-chloroethyl)amino)-5-methyl-2H-1,3,2-oxazaphosphorine 2-oxide is unique due to its broad spectrum of activity and its ability to be used in both chemotherapy and immunosuppressive therapy. Its versatility and effectiveness make it a valuable compound in medical treatments .
Properties
CAS No. |
22089-26-5 |
|---|---|
Molecular Formula |
C8H17Cl2N2O2P |
Molecular Weight |
275.11 g/mol |
IUPAC Name |
N,N-bis(2-chloroethyl)-5-methyl-2-oxo-1,3,2λ5-oxazaphosphinan-2-amine |
InChI |
InChI=1S/C8H17Cl2N2O2P/c1-8-6-11-15(13,14-7-8)12(4-2-9)5-3-10/h8H,2-7H2,1H3,(H,11,13) |
InChI Key |
SWUMGQHZCNDNEI-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNP(=O)(OC1)N(CCCl)CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[(E)-5-(4-fluorophenyl)-4-nitropent-4-enyl] acetate](/img/structure/B14709673.png)


![2-{[(1,3-Dichloropropan-2-yl)oxy]methyl}oxirane](/img/structure/B14709681.png)



![2-Amino-7,9-dimethyl-1-oxa-3-aza-spiro[4,5]dec-2-en-4-one](/img/structure/B14709707.png)



